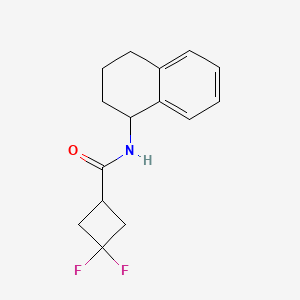
3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide, also known as compound 25, is a small molecule that has been developed for its potential use as a therapeutic agent. It was first synthesized by a group of researchers at a pharmaceutical company, who were interested in finding new compounds that could target specific receptors in the body. Since then, compound 25 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in various fields.
作用機序
The mechanism of action of 3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide 25 is not fully understood, but it is believed to involve the modulation of certain receptors in the body. Specifically, it has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By modulating this receptor, 3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide 25 may have therapeutic effects in the treatment of mood disorders and anxiety-related conditions.
Biochemical and Physiological Effects:
In addition to its effects on the serotonin receptor, 3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide 25 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation, suggesting that it may have anti-inflammatory properties. It has also been shown to affect the activity of certain ion channels in cells, which could have implications for its use in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of 3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide 25 for lab experiments is its high purity and stability. This makes it a reliable and consistent reagent for use in various assays and experiments. However, one limitation of using 3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide 25 is its relatively high cost, which may limit its use in some contexts.
将来の方向性
There are several potential future directions for research on 3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide 25. One area of interest is its potential use in the treatment of mood disorders and anxiety-related conditions. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Additionally, there is potential for the development of new derivatives of 3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide 25, which may have improved properties and therapeutic potential. Finally, there is interest in exploring the use of 3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide 25 in other scientific fields, such as inflammation research and cellular signaling pathways.
合成法
The synthesis of 3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide 25 involves several steps, starting with the preparation of a key intermediate molecule. This intermediate is then reacted with other reagents to form the final product. The process is complex and requires careful control of reaction conditions to ensure high yields and purity. Several different methods have been developed for synthesizing 3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide 25, including one-pot reactions and multi-step syntheses.
科学的研究の応用
Compound 25 has been studied extensively for its potential use in a variety of scientific fields. In particular, it has been investigated as a modulator of certain receptors in the brain, which are involved in the regulation of mood and behavior. Studies have also explored its potential use as an anti-inflammatory agent, as well as its effects on various cellular processes.
特性
IUPAC Name |
3,3-difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO/c16-15(17)8-11(9-15)14(19)18-13-7-3-5-10-4-1-2-6-12(10)13/h1-2,4,6,11,13H,3,5,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHSVYJWZMFBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CC(C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclobutane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide](/img/structure/B2448471.png)
![7-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2448472.png)
![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3(2H)-one](/img/structure/B2448473.png)

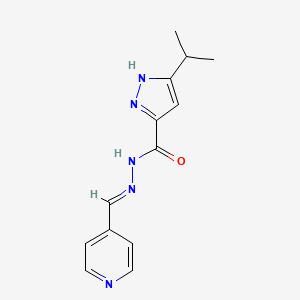
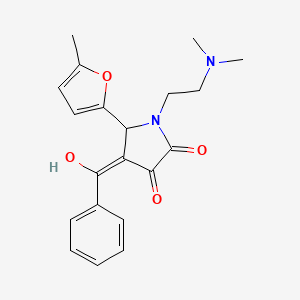
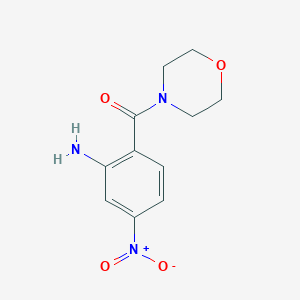
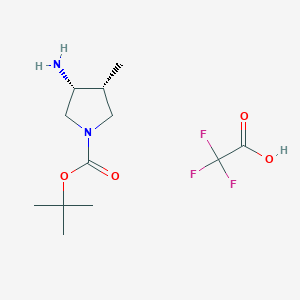
![N-[3-(2-Tert-butylpyrimidin-4-YL)propyl]but-2-ynamide](/img/structure/B2448486.png)
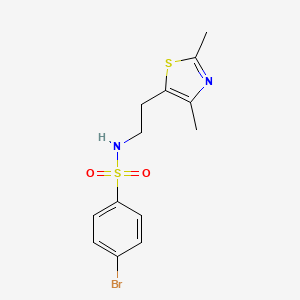
![N-cyclopentyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2448489.png)
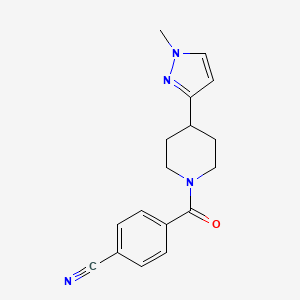
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one](/img/structure/B2448493.png)